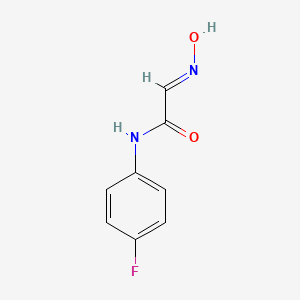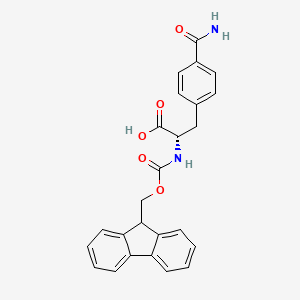
Moxifloxacin isoMer
Overview
Description
Moxifloxacin is a synthetic fluoroquinolone antibiotic developed by Bayer AG. It is used to treat various bacterial infections, including respiratory tract infections. Moxifloxacin exists as a single isomer, but an (R,R)-isomer can be present as a chiral impurity. The compound has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms, including anaerobic bacteria .
Mechanism of Action
Target of Action
Moxifloxacin IsoMer is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of this compound are the enzymes topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby playing a crucial role in bacterial cell replication .
Mode of Action
The mode of action of this compound involves the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the separation of bacterial DNA, which is a necessary step for bacterial cell replication . This results in the inhibition of cell replication, leading to the death of the bacterial cells .
Biochemical Pathways
This compound affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the process of DNA replication in bacterial cells . This disruption in the DNA replication pathway leads to the inability of the bacterial cells to multiply, resulting in their death .
Pharmacokinetics
This compound exhibits high bioavailability and is rapidly absorbed in humans . The plasma half-life of this compound ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution of this compound to saliva, interstitial fluids, and lung tissues . The main metabolites of this compound are N-sulphate (M1) and acylglucuronide (M2) .
Result of Action
The result of the action of this compound is the death of bacterial cells. By inhibiting the enzymes necessary for bacterial DNA replication, this compound prevents the bacterial cells from multiplying . This leads to a reduction in the number of bacterial cells, thereby helping to clear the bacterial infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of this compound . Furthermore, the presence of other medications can also influence the action of this compound. For example, the co-administration of this compound with other QT-prolonging agents requires further safety assessment .
Biochemical Analysis
Biochemical Properties
Moxifloxacin IsoMer plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A new stereospecific LC method for the separation and quantification of this compound and its (R,R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Moxifloxacin can be synthesized through a multi-step process involving the formation of its key intermediate, cis-8-benzyl-2,8-diazobicyclo(4.3.0)nonane. This intermediate is then subjected to various chemical reactions to produce moxifloxacin. The synthesis involves the use of chiral reagents and ligand-exchange liquid chromatography to separate and quantify the enantiomers .
Industrial Production Methods
In industrial settings, moxifloxacin is produced using large-scale chemical synthesis methods. The process involves the use of chiral stationary phases in conjunction with liquid chromatography to ensure the enantiomeric purity of the final product. The production process is optimized for high yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin undergoes various chemical reactions, including hydrolysis, oxidation, photolysis, and thermal degradation. These reactions are essential for understanding the stability and degradation pathways of the compound .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions
Oxidation: Oxidizing agents such as hydrogen peroxide
Photolysis: Exposure to UV light
Thermal Degradation: Elevated temperatures
Major Products Formed
The major products formed from these reactions include degraded forms of moxifloxacin, which are analyzed to ensure the stability and efficacy of the drug .
Scientific Research Applications
Moxifloxacin is widely used in scientific research due to its broad antibacterial spectrum. It is used in studies related to:
Chemistry: Enantiomeric separation and chiral chromatography
Biology: Mechanisms of bacterial resistance and antibiotic efficacy
Medicine: Treatment of respiratory tract infections and bacterial conjunctivitis
Industry: Quality control and production optimization of fluoroquinolone antibiotics
Comparison with Similar Compounds
Similar Compounds
- Gatifloxacin
- Gemifloxacin
- Levofloxacin
- Ciprofloxacin
Uniqueness
Moxifloxacin is unique among fluoroquinolones due to its enhanced activity against anaerobes and potency against Gram-positive organisms, especially Streptococcus pneumoniae. It also has a lower risk of phototoxicity compared to other fluoroquinolones .
Properties
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-BZNIZROVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268545-13-7 | |
| Record name | Moxifloxacin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOXIFLOXACIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
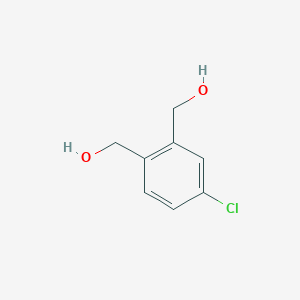
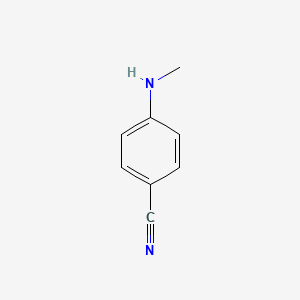
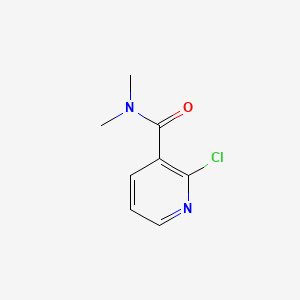

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

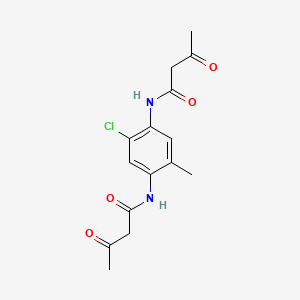
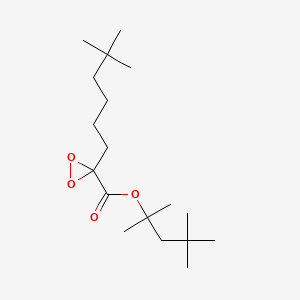

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

